molecular formula C17H21NO3S B2839597 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide CAS No. 2034598-21-3

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide

Cat. No.: B2839597
CAS No.: 2034598-21-3
M. Wt: 319.42
InChI Key: LMHWQCFKCQTXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide” is a complex organic compound. It contains a cyclopentyl group, which is a cycloalkane with a five-membered ring . The compound also includes a thiophen-2-yl group, which is a five-membered aromatic ring with one sulfur atom, and a furan-2-carboxamide group, which is a five-membered aromatic ring with one oxygen atom.

Scientific Research Applications

Antiprotozoal Agents

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide and its derivatives have been explored as potential antiprotozoal agents. Compounds in this category have shown strong DNA affinities and significant in vitro activities against protozoal infections such as T. b. rhodesiense and P. falciparum. These findings suggest potential applications in treating diseases caused by these protozoa (Ismail et al., 2004).

PET Imaging of Microglia

Certain derivatives, such as [11C]CPPC, have been identified as PET radiotracers specific for the CSF1R, a microglia-specific marker. This suggests its utility in noninvasively imaging reactive microglia and understanding their role in various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease (Horti et al., 2019).

Heterocyclic Acids Electrolysis

Research has also delved into the electrolysis of furan-2-carboxylic acids. This process results in the formation of compounds like N-(2-furoyloxymethyl)-N-methylformamide, indicating potential applications in organic synthesis and industrial chemistry (Konstantinov et al., 1971).

Inhibitors of Lethal H5N1 Influenza A Viruses

Furan-carboxamide derivatives have been synthesized and identified as potent inhibitors of the H5N1 influenza A virus. This suggests their potential as antiviral agents, especially in the context of lethal influenza strains (Yongshi et al., 2017).

Antibacterial Activities

Some derivatives have been studied for their antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This points towards their potential application in addressing antibiotic resistance (Siddiqa et al., 2022).

Bioactivity of Furan-2-Carboxylic Acids

Furan-2-carboxylic acids isolated from plants like Nicotiana tabacum have demonstrated significant anti-tobacco mosaic virus activity and moderate cytotoxicity against human tumor cell lines, indicating potential applications in agriculture and cancer research (Wu et al., 2018).

Future Directions

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12(19)14-6-7-15(22-14)17(8-2-3-9-17)11-18-16(20)13-5-4-10-21-13/h4-7,10,12,19H,2-3,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHWQCFKCQTXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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